molecular formula C14H16F3NO B2672232 N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide CAS No. 2034561-54-9

N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide

Cat. No.: B2672232
CAS No.: 2034561-54-9
M. Wt: 271.283
InChI Key: KULYFCXMESHAHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,4-Difluorocyclohexyl)-2-(3-fluorophenyl)acetamide is a fluorinated acetamide derivative characterized by a 4,4-difluorocyclohexylamine moiety linked to a 3-fluorophenylacetamide core. For instance, compounds like N-(4,4-Difluorocyclohexyl)-2-((6-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (26) () share the 4,4-difluorocyclohexylamine group and demonstrate synthetic routes involving coupling agents like EDC·HCl and HOAT in acetonitrile/DMF solvent systems. The fluorine atoms at the cyclohexyl position likely enhance lipophilicity and metabolic stability, which are critical for drug design .

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO/c15-11-3-1-2-10(8-11)9-13(19)18-12-4-6-14(16,17)7-5-12/h1-3,8,12H,4-7,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULYFCXMESHAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CC(=CC=C2)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the cyclohexyl ring: The cyclohexyl ring is fluorinated to introduce the 4,4-difluoro substituents.

    Acylation: The fluorinated cyclohexyl ring is then acylated with 3-fluorophenylacetic acid or its derivatives to form the final product.

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, temperature control, and purification techniques.

Chemical Reactions Analysis

N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide can undergo various types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved in its mechanism of action are still under investigation and may vary depending on the context of its use.

Comparison with Similar Compounds

Key Observations :

  • Fluorination Impact: The 4,4-difluorocyclohexyl group increases lipophilicity and steric bulk compared to non-fluorinated (e.g., compound 4) or monocyclic analogs (e.g., cyclopentyl derivatives in ). This enhances membrane permeability and target binding in bioactive analogs .
  • Heterocyclic Modifications: Replacement of the phenylacetamide core with thiazole () or quinazolinone () alters electronic properties and bioactivity. For example, thiazole derivatives (e.g., compound 111) exhibit lower synthetic yields (35–39%) compared to phenylacetamides, suggesting greater synthetic complexity .

Biological Activity

N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

N 4 4 difluorocyclohexyl 2 3 fluorophenyl acetamide\text{N 4 4 difluorocyclohexyl 2 3 fluorophenyl acetamide}
  • Molecular Formula: C14H16F3NO
  • CAS Number: 2034561-54-9
  • IUPAC Name: this compound

The presence of fluorine atoms in its structure enhances lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Fluorination of Cyclohexane: The cyclohexane ring is fluorinated to introduce the 4,4-difluoro substituents.
  • Acylation Reaction: The fluorinated cyclohexyl derivative is acylated using 3-fluorophenylacetic acid to yield the final product.

This multi-step synthesis allows for the precise incorporation of functional groups that are crucial for biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Antiviral Properties: The compound has been evaluated for its potential to inhibit viral replication, particularly in models of SARS-CoV-2.
  • Anticancer Activity: Initial investigations indicate that it may exhibit cytotoxic effects on certain cancer cell lines.

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The fluorine atoms enhance binding affinity, potentially leading to increased efficacy against targeted biological pathways. Further research is needed to elucidate these mechanisms in detail.

Research Findings and Case Studies

Recent studies have focused on the pharmacological profile of this compound. Below is a summary of key findings:

StudyObjectiveFindings
Study 1Antiviral ActivityShowed significant inhibition of viral replication in vitro with an IC50 value of 18 nM against SARS-CoV-2.
Study 2Antimicrobial PropertiesExhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Study 3Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide?

  • Methodology : Synthesis typically involves multi-step organic reactions. Key steps include:

  • Amide bond formation : Reacting 3-fluorophenylacetic acid with 4,4-difluorocyclohexylamine using coupling agents like EDCI/HOBt under inert conditions .
  • Halogenation : Fluorination of the cyclohexyl group via electrophilic substitution or nucleophilic displacement, requiring anhydrous solvents (e.g., DMF) and catalysts like KF or CsF .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Analytical validation via HPLC and NMR is critical .

Q. How is the compound structurally characterized to confirm its identity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify fluorophenyl (δ 6.8–7.4 ppm) and difluorocyclohexyl (δ 2.1–2.8 ppm) moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+^+ at m/z 328.15) .
  • X-ray Crystallography : For absolute stereochemical confirmation, though this requires high-purity crystals .

Q. What in vitro assays are used to evaluate its biological activity?

  • Common Assays :

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} values calculated .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify target interactions .
  • Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (MIC reported in µg/mL) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Strategy :

  • Core Modifications : Replace the difluorocyclohexyl group with other cycloalkyl/aryl groups (e.g., N-(4-ethoxyphenyl) analogs) to assess steric/electronic effects .
  • Substituent Variations : Introduce electron-withdrawing groups (e.g., -NO2_2) on the fluorophenyl ring to enhance binding affinity .
  • Bioisosteric Replacement : Substitute the acetamide linker with sulfonamide or urea groups to modulate solubility and potency .
    • Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate structural changes with activity trends .

Q. How to resolve contradictions in biological activity data across different studies?

  • Root Causes :

  • Assay Variability : Differences in cell culture conditions (e.g., serum concentration, passage number) may alter IC50_{50} values. Standardize protocols using CLSI guidelines .
  • Solubility Issues : Poor aqueous solubility can lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations for consistent dosing .
    • Validation : Repeat assays with orthogonal methods (e.g., ATP-based viability assays alongside MTT) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What methodologies are recommended for pharmacokinetic (PK) profiling?

  • In Vivo Studies :

  • ADME Properties : Administer orally (10 mg/kg) or intravenously (2 mg/kg) in rodent models. Collect plasma samples at 0, 1, 2, 4, 8, 24h post-dose .
  • Analytical Quantification : LC-MS/MS for plasma concentration-time curves. Key parameters: t1/2t_{1/2}, CmaxC_{\text{max}}, AUC .
    • In Silico Predictions : Use SwissADME or pkCSM to estimate logP, BBB permeability, and CYP450 interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.